molecular formula C15H15N B142631 1-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 22990-19-8

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer B142631
CAS-Nummer: 22990-19-8
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: PRTRSEDVLBBFJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a compound that has been studied for its potential as a ligand for D1 dopamine receptors. It is structurally related to the prototypical D1 dopamine receptor antagonist SCH23390 and has been analyzed through various methods including molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy .

Synthesis Analysis

The synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been approached through different methods. One such method involves the Pictet-Spengler reaction, which has been used to synthesize a conformationally constrained tyrosine analogue . Another synthesis route involves the reduction of cyano derivatives using aluminum hydride . Additionally, the synthesis of tetrahydroisoquinolines can be achieved by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors .

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been extensively studied. Conformational studies have shown that the 6-membered heterocyclic ring prefers a half-chair conformation with the phenyl rings pseudo-equatorial. The nitrogen lone pair or hydrogen vector is approximately orthogonal to the plane of the substituted aromatic ring, which explains the upfield chemical shift of the vicinal chiral proton .

Chemical Reactions Analysis

The chemical reactivity of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been explored in the context of their potential biological activities. For instance, the introduction of various substituents at specific positions on the tetrahydroisoquinoline nucleus can significantly affect the binding affinity to biological targets such as phenylethanolamine N-methyltransferase (PNMT) and alpha2-adrenoceptors . Photochemically induced cyclization has also been used to synthesize related compounds, demonstrating the versatility of the tetrahydroisoquinoline scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives are closely related to their molecular structure and the presence of substituents. The compounds exhibit varying degrees of biological activity, which correlates with certain structural parameters such as the distances between pharmacophoric atoms. These properties are crucial for their interaction with biological targets and can be modulated through synthetic modifications .

Wissenschaftliche Forschungsanwendungen

  • Organic and Medicinal Chemistry

    • 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in organic and medicinal chemistry .
    • In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • The methods of application or experimental procedures involve multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
    • The outcomes of these procedures have led to the synthesis of various biologically important nitrogen heterocycles .
  • Medicinal Chemistry

    • 1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids .
    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The methods of application or experimental procedures involve the development of novel THIQ analogs with potent biological activity .
    • The outcomes of these procedures have resulted in the development of compounds with intriguing biological properties .
  • Pharmacology

    • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline has been used as a lead compound for the development of drugs with dopamine β-hydroxylase inhibitory activity .
    • Dopamine β-hydroxylase is an enzyme that is involved in the conversion of dopamine to norepinephrine, a neurotransmitter. Inhibitors of this enzyme can be used in the treatment of various neurological and psychiatric disorders .
  • Antibacterial Research

    • A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
    • The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .

Safety And Hazards

When handling 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .

Zukünftige Richtungen

The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity . These compounds may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .

Eigenschaften

IUPAC Name

1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

22990-19-8
Record name 1,2,3,4-Tetrahydro-1-phenylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22990-19-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
329
Citations
C Balraj, S Balaji, M Karthikeyan - … Acta Part A: Molecular and Biomolecular …, 2021 - Elsevier
Molecular charge-transfer interaction of a series of electron π-acceptors of 1,4-benzoquinone (BQ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Tetracyanoquinodimethane (…
Number of citations: 8 www.sciencedirect.com
M Kajita, T Niwa, M Fujisaki, M Ueki, K Niimura… - … of Chromatography B …, 1995 - Elsevier
Detection of 1-phenyl-N-methyl-l,2,3,4-tetrahydroisoquinoline and 1-phenyl-l,2,3,4-tetrahydroisoquinoline in human brain by gas Page 1 ELSEVIER Journal of Chromatography B, 669 (…
Number of citations: 19 www.sciencedirect.com
H Kažoka, O Rotkaja, L Varačeva - Chromatographia, 2011 - Springer
The enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been directly separated on polysaccharide-based chiral stationary phases (CSPs). The normal phase separation of (S)…
Number of citations: 9 link.springer.com
C Bolchi, M Pallavicini, L Fumagalli… - … Process Research & …, 2013 - ACS Publications
(S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, which is the key intermediate in preparing the urinary antispasmodic drug solifenacin, was racemized in quantitative yield by a simple …
Number of citations: 29 pubs.acs.org
DL Minor, SD Wyrick, PS Charifson… - Journal of medicinal …, 1994 - ACS Publications
New l-phenyl-l, 2, 3, 4-tetrahydroisoquinolines and related 5, 6, 8, 9-tetrahydro-13biT-dibenzo [a,/i]-quinolizines were prepared as ring-contracted analogs of the prototypical l-phenyl-2, …
Number of citations: 95 pubs.acs.org
CH Zheng, J Chen, J Liu, XT Zhou, N Liu… - Archiv der …, 2012 - Wiley Online Library
A series of 1‐phenyl‐3,4‐dihydroisoquinoline derivatives and several 1‐phenyl‐1,2,3,4‐tetrahydroisoquinoline, 1‐phenyl‐isoquinoline analogues were synthesized, and their …
Number of citations: 17 onlinelibrary.wiley.com
T Saitoh, T Ichikawa, Y Horiguchi, J Toda… - Chemical and …, 2001 - jstage.jst.go.jp
A synthesis of 6, 7-dimethoxy-3-phenyl-1, 2, 3, 4-tetrahydroisoquinoline (14a) and 7, 8-dimethoxy-2-phenyl-1, 2, 4, 5-tetrahydro-3H-3-benzazepine (14b) was achieved via the …
Number of citations: 23 www.jstage.jst.go.jp
R Paul, JA Coppola, E Cohen - Journal of Medicinal Chemistry, 1972 - ACS Publications
Upon finding (±)-1-phenyl-2-phenethyl-l, 2, 3, 4-tetrahy droisoquinoline· HC1 (1) active as a female anti-fertility agent in the rat, a series of analogs was synthesized. Whereas 1 and …
Number of citations: 32 pubs.acs.org
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
SK Chakka, PG Andersson, GEM Maguire, HG Kruger… - 2010 - Wiley Online Library
Tetrahydroisoquinoline (TIQ) derivatives exhibit good biological activity. However, utilization of TIQ compounds in asymmetric catalysis is limited. This paper presents a series of TIQ …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.